molecular formula C25H30N2O6S2 B1197036 [6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid CAS No. 90829-56-4

[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid

Cat. No.: B1197036
CAS No.: 90829-56-4
M. Wt: 518.6 g/mol
InChI Key: QGIHIJVOMXWTKE-UHFFFAOYSA-N
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Description

6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) is an organic compound belonging to the class of hydroquinolones. Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves several steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) stands out due to its unique chemical structure, which imparts specific properties not found in other similar compounds.

Properties

CAS No.

90829-56-4

Molecular Formula

C25H30N2O6S2

Molecular Weight

518.6 g/mol

IUPAC Name

[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid

InChI

InChI=1S/C25H30N2O6S2/c1-24(2)12-18(14-34(28,29)30)20-10-16(5-7-22(20)26-24)9-17-6-8-23-21(11-17)19(15-35(31,32)33)13-25(3,4)27-23/h5-8,10-13,26-27H,9,14-15H2,1-4H3,(H,28,29,30)(H,31,32,33)

InChI Key

QGIHIJVOMXWTKE-UHFFFAOYSA-N

SMILES

CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C

Canonical SMILES

CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C

Key on ui other cas no.

90829-56-4

Related CAS

77228-64-9 (di-hydrochloride salt)

Synonyms

6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline)
6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline), di-Na salt
MTDQ-DA
MTDQ-DS

Origin of Product

United States

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